molecular formula C15H20N2O6S B2689341 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 893725-62-7

4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2689341
CAS No.: 893725-62-7
M. Wt: 356.39
InChI Key: ABCDJDYPJYKEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a 4-methoxybenzenesulfonyl group and a 4-oxobutanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride followed by esterification with 4-oxobutanoic acid. The reaction conditions typically require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the sulfonyl group, leading to the formation of sulfonic acids.

  • Substitution: Substitution reactions at the piperazine ring or the benzene ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the piperazine ring.

  • Reduction products: Sulfonic acids and other reduced derivatives.

  • Substitution products: Derivatives with different functional groups on the piperazine or benzene ring.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.

Industry: The compound's unique structure makes it suitable for use in materials science, such as in the creation of novel polymers or coatings.

Mechanism of Action

The mechanism by which 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Sulfonyl-containing compounds

  • Butanoic acid derivatives

Uniqueness: 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-23-12-2-4-13(5-3-12)24(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCDJDYPJYKEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.